2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride
Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride is a chemical compound that features a pyrrolidine ring with two ketone groups at positions 2 and 5, and an acetyl chloride group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
2,5-Dioxopyrrolidin-1-yl acetic acid+Thionyl chloride→2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2,5-dioxopyrrolidin-1-yl acetic acid.
Condensation reactions: The compound can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride involves the reactivity of the acetyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acetic acid: The parent compound from which 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride is derived.
N-Succinimidyl acrylate: Another compound featuring a succinimide ring, used as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but with an acrylate group instead of an acetyl chloride group.
Uniqueness
This compound is unique due to its highly reactive acetyl chloride group, which allows for a wide range of chemical modifications and applications. Its ability to form stable amides and esters makes it a valuable reagent in organic synthesis and bioconjugation.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPAOWVNIXJERC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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